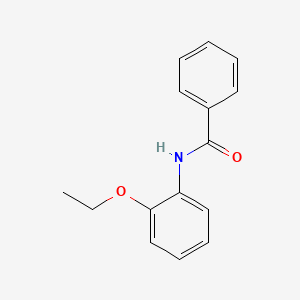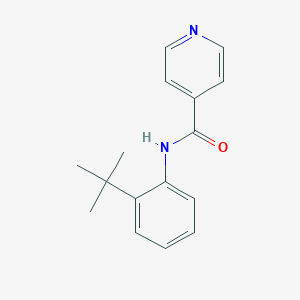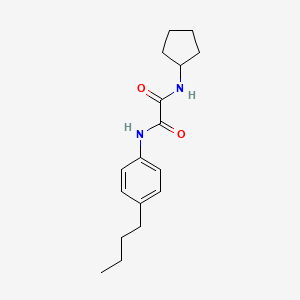![molecular formula C21H22BrN3O8 B5169820 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B5169820.png)
1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate, also known as BPIP, is a chemical compound that has been used in scientific research for its potential therapeutic applications. BPIP is a piperazine derivative that has been found to exhibit biological activity, making it a promising candidate for drug development. In
Wirkmechanismus
The mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate is not fully understood, but it is thought to involve the modulation of various signaling pathways and receptors. 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate has been shown to bind to certain receptors, such as the 5-HT1A receptor, and modulate their activity. 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate has also been found to inhibit certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. These mechanisms of action may contribute to the biological activity of 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate.
Biochemical and Physiological Effects:
1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate can inhibit the proliferation of cancer cells, induce apoptosis, and modulate the activity of immune cells. In vivo studies have shown that 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate can reduce anxiety-like behavior in rodents and inhibit the growth of tumors in mice. However, the precise biochemical and physiological effects of 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate has several advantages for lab experiments, including its relatively low cost, high purity, and potential therapeutic applications. However, there are also limitations to its use in lab experiments. 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate has been found to have low solubility in water, which may limit its use in certain assays. Additionally, the precise mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate is not fully understood, which may complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate. One direction is the further exploration of its potential therapeutic applications, particularly in the treatment of cancer and anxiety disorders. Another direction is the elucidation of its precise mechanism of action, which may lead to the development of more potent and specific analogs. Additionally, the development of more efficient synthesis methods for 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate may facilitate its use in future experiments. Overall, 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate is a promising compound that has the potential to contribute to the advancement of scientific research.
Synthesemethoden
1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate can be synthesized using a two-step process. The first step involves the reaction of 4-bromophenol with acetyl chloride in the presence of a base to form 4-bromophenyl acetate. The second step involves the reaction of 4-bromophenyl acetate with 3-nitrobenzylpiperazine in the presence of a reducing agent to form 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate. The synthesis of 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate has been reported in several scientific publications, and the purity of the compound can be confirmed using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate has been studied for its potential therapeutic applications in several scientific fields, including neuroscience, oncology, and immunology. In neuroscience, 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate has been found to modulate the activity of certain neurotransmitter receptors, such as the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. In oncology, 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate has been shown to inhibit the proliferation of certain cancer cells, such as breast cancer cells, by inducing cell cycle arrest and apoptosis. In immunology, 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate has been found to modulate the activity of certain immune cells, such as macrophages, which play a role in the inflammatory response.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O4.C2H2O4/c20-16-4-6-18(7-5-16)27-14-19(24)22-10-8-21(9-11-22)13-15-2-1-3-17(12-15)23(25)26;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRIWVVLQQKLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)COC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine](/img/structure/B5169740.png)
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5169757.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169765.png)
![3-bromo-N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5169770.png)

![2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5169778.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-furyl)-N-methylpropanamide](/img/structure/B5169803.png)

![ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5169828.png)
![2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5169831.png)
![N-{1-[1-(2,5-difluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5169835.png)
![2,6-difluoro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5169845.png)